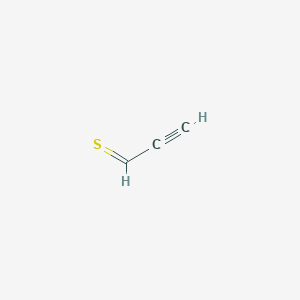![molecular formula C11H29O4PSi3 B14404668 Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate CAS No. 84838-65-3](/img/structure/B14404668.png)
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves the reaction of trimethylsilyl chloride with appropriate phosphonate precursors under controlled conditions. The reaction typically requires a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can yield different phosphonate derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates .
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms involving phosphonate substrates.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing the phosphonate moiety to interact with enzymes or other biological molecules. This interaction can inhibit enzyme activity or alter molecular pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl) phosphite: Similar in structure but contains a phosphite group instead of a phosphonate.
Ethylene, 1,1-bis(trimethylsilyl): Contains trimethylsilyl groups but lacks the phosphonate moiety.
Uniqueness
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is unique due to its combination of trimethylsilyl and phosphonate groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both steric protection and phosphonate functionality .
Eigenschaften
CAS-Nummer |
84838-65-3 |
|---|---|
Molekularformel |
C11H29O4PSi3 |
Molekulargewicht |
340.57 g/mol |
IUPAC-Name |
trimethyl-[trimethylsilyloxy(1-trimethylsilyloxyethenyl)phosphoryl]oxysilane |
InChI |
InChI=1S/C11H29O4PSi3/c1-11(13-17(2,3)4)16(12,14-18(5,6)7)15-19(8,9)10/h1H2,2-10H3 |
InChI-Schlüssel |
PNUBVHJPOLBZKV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
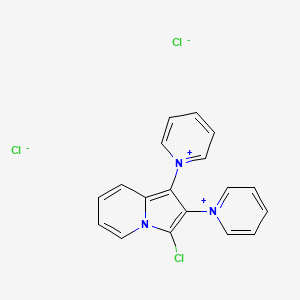
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
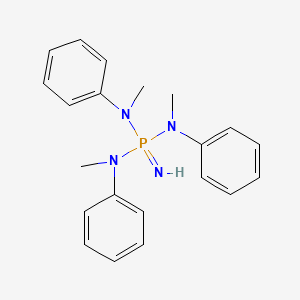

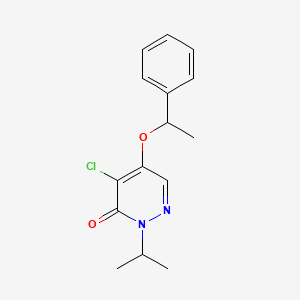
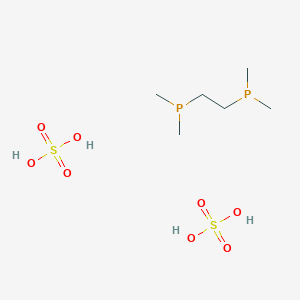
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
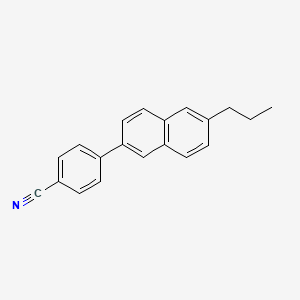
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
